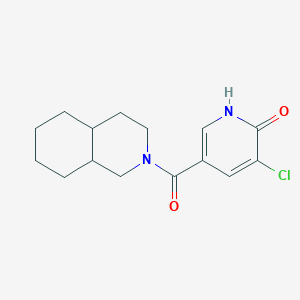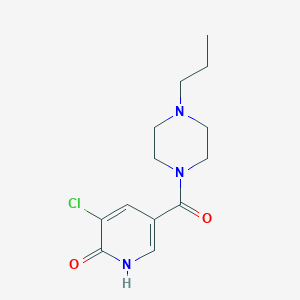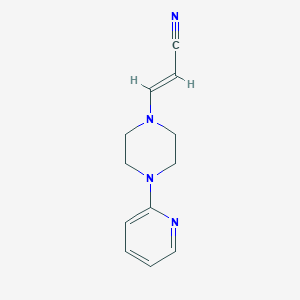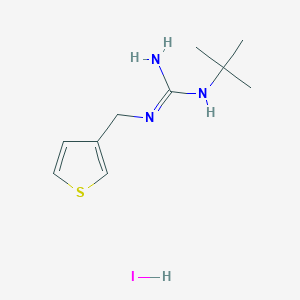
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone, also known as L-745,870, is a selective dopamine D4 receptor antagonist. It has been widely studied for its potential use in treating various neurological disorders, including attention-deficit/hyperactivity disorder (ADHD), schizophrenia, and addiction.
作用機序
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone acts as a selective antagonist of the dopamine D4 receptor. The dopamine D4 receptor is primarily located in the prefrontal cortex, an area of the brain that is involved in cognitive processes such as attention, working memory, and decision-making. By blocking the dopamine D4 receptor, 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone modulates the activity of the prefrontal cortex, leading to improvements in cognitive function and reductions in symptoms of neurological disorders.
Biochemical and Physiological Effects:
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been shown to have a number of biochemical and physiological effects. In animal models, 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been found to increase the release of dopamine in the prefrontal cortex, an effect that is thought to underlie its cognitive-enhancing properties. 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has also been shown to reduce the activity of the mesolimbic dopamine system, a brain pathway that is involved in addiction and reward processing.
実験室実験の利点と制限
One advantage of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone is its selectivity for the dopamine D4 receptor, which allows for more targeted studies of the receptor's role in various neurological disorders. However, one limitation of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone is its poor solubility in water, which can make it difficult to administer in animal studies.
将来の方向性
There are a number of future directions for research on 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone. One area of interest is the potential use of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone in treating other neurological disorders, such as depression and anxiety. Another area of interest is the development of more water-soluble analogs of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone, which would improve its administration in animal studies. Finally, further studies are needed to fully understand the mechanism of action of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone and its potential therapeutic applications in humans.
合成法
The synthesis of 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone involves the reaction of 2,3-dihydro-1-benzofuran with 3,3-dimethylmorpholine and methanesulfonyl chloride. The resulting product is then treated with lithium aluminum hydride to yield the final compound.
科学的研究の応用
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential therapeutic applications in various neurological disorders. In ADHD, 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been shown to improve cognitive performance and reduce hyperactivity in animal models. In schizophrenia, 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been found to reduce the positive symptoms of the disease, such as hallucinations and delusions. In addiction, 2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
2,3-dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2)10-18-8-7-16(15)14(17)13-9-11-5-3-4-6-12(11)19-13/h3-6,13H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBSXDUWALDYLTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COCCN1C(=O)C2CC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1-benzofuran-2-yl-(3,3-dimethylmorpholin-4-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[4-[(1-propan-2-ylimidazol-2-yl)methyl]-1,4-diazepane-1-carbonyl]-1H-pyridin-2-one](/img/structure/B7554076.png)


![N-(2-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)-1,3-benzothiazol-2-amine](/img/structure/B7554109.png)

![N-methyl-6-oxo-N-[phenyl(pyridin-2-yl)methyl]-1H-pyridine-3-carboxamide](/img/structure/B7554114.png)
![N-[(5-tert-butyl-1H-pyrazol-4-yl)methyl]-1-(2-pyrrolidin-1-ylpyridin-4-yl)methanamine](/img/structure/B7554116.png)
![(3,6-dimethyl-2H-pyrazolo[3,4-b]pyridin-4-yl)-(3-imidazol-1-ylpiperidin-1-yl)methanone](/img/structure/B7554118.png)

![2-Methyl-5-[[2-(1-methylpyrazol-4-yl)pyrrolidin-1-yl]methyl]-1,3-thiazole](/img/structure/B7554140.png)
![1-(1,3-benzodioxol-4-yl)-N-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]methanamine](/img/structure/B7554147.png)

![2-pyrazol-1-yl-N-[(2-pyrrolidin-1-ylpyrimidin-5-yl)methyl]ethanamine](/img/structure/B7554160.png)
![N-[1-[4-(2-methoxyethylsulfanyl)phenyl]ethyl]-7H-purin-6-amine](/img/structure/B7554162.png)